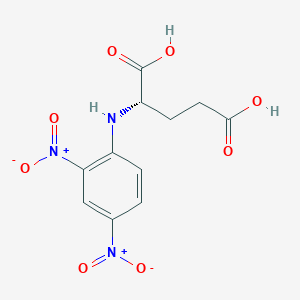

Glutamic acid, N-(2,4-dinitrophenyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glutamic acid, N-(2,4-dinitrophenyl)-: is an organic compound that features a dinitrophenyl group attached to the amino acid L-glutamic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Glutamic acid, N-(2,4-dinitrophenyl)- typically involves the reaction of 2,4-dinitrophenylhydrazine with L-glutamic acid under controlled conditions. The reaction is carried out in an acidic medium to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of Glutamic acid, N-(2,4-dinitrophenyl)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters and purification steps.

Analyse Chemischer Reaktionen

Types of Reactions: Glutamic acid, N-(2,4-dinitrophenyl)- undergoes various chemical reactions, including:

Oxidation: The dinitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed:

Oxidation: Oxidized derivatives of the dinitrophenyl group.

Reduction: Amino derivatives of the dinitrophenyl group.

Substitution: Substituted aromatic compounds with various functional groups replacing the nitro groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Glutamic acid, N-(2,4-dinitrophenyl)- is used as a reagent in analytical chemistry for the detection and quantification of amino acids and peptides. It forms stable derivatives that can be analyzed using techniques such as high-performance liquid chromatography (HPLC).

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for investigating the mechanisms of enzyme catalysis and inhibition.

Industry: In the industrial sector, Glutamic acid, N-(2,4-dinitrophenyl)- is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Glutamic acid, N-(2,4-dinitrophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The dinitrophenyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modification of enzyme activity. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

2,4-Dinitrophenylhydrazine: Used in similar analytical applications for detecting carbonyl compounds.

2,4-Dinitrophenol: Known for its use as a metabolic uncoupler and in biochemical studies.

2,4-Dinitroaniline: Used in the synthesis of dyes and agrochemicals.

Uniqueness: Glutamic acid, N-(2,4-dinitrophenyl)- is unique due to its combination of the dinitrophenyl group with the amino acid L-glutamic acid. This structure allows it to participate in a wide range of chemical reactions and interact with biological molecules in specific ways, making it a valuable tool in both research and industrial applications.

Biologische Aktivität

Glutamic acid, N-(2,4-dinitrophenyl)- (often abbreviated as DNP-Glu), is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its unique biological properties and potential therapeutic applications. This article explores the biological activity of DNP-Glu, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

DNP-Glu is a derivative of glutamic acid, an amino acid that plays a crucial role in metabolism and neurotransmission. The incorporation of the 2,4-dinitrophenyl group enhances its reactivity and interaction with biological molecules. The molecular formula for DNP-Glu is C₁₁H₁₁N₃O₄S, which signifies the presence of nitrogen and sulfur atoms that contribute to its biological activity.

Mechanisms of Biological Activity

- Enzymatic Interactions : DNP-Glu has been shown to interact with various enzymes, influencing their activity. For instance, studies have indicated that amino acid conjugates like DNP-Glu can stimulate growth in plant tissues such as Avena sativa and Glycine max by enhancing the uptake of growth regulators like 2,4-Dichlorophenoxyacetic acid (2,4-D) .

- Antibacterial Properties : Research indicates that compounds similar to DNP-Glu exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The dinitrophenyl moiety appears to play a critical role in this activity by facilitating interactions with bacterial cell membranes .

- Hypoxia Targeting : Recent studies have explored the use of nitroaromatic compounds like DNP-Glu as fluorescent probes for imaging hypoxic tumors. These compounds demonstrate selective reduction under hypoxic conditions, making them potential candidates for targeted cancer therapies .

Table 1: Summary of Biological Activities of DNP-Glu

Case Study: Plant Growth Stimulation

In a controlled experiment, pretreatment with DNP-Glu at a concentration of 100 µM significantly increased the uptake of radio-labeled 2,4-D in soybean root callus tissues compared to controls. This suggests that DNP-Glu may enhance the bioavailability of growth regulators in plant systems .

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial properties of DNP-Glu revealed a zone of inhibition (ZOI) measuring 19.6 mm against Staphylococcus aureus at a minimum inhibitory concentration (MIC) of 500 µg/mL. This illustrates its potential as a lead compound for developing new antimicrobial agents .

Future Directions

Research into DNP-Glu is still in its early stages, but its promising biological activities warrant further investigation. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into how DNP-Glu interacts at the molecular level with target enzymes and bacterial membranes.

- In Vivo Studies : Evaluating the therapeutic efficacy and safety profiles in animal models to assess potential clinical applications.

- Structure-Activity Relationship (SAR) : Exploring modifications to the dinitrophenyl group to enhance selectivity and potency against specific targets.

Eigenschaften

IUPAC Name |

(2S)-2-(2,4-dinitroanilino)pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O8/c15-10(16)4-3-8(11(17)18)12-7-2-1-6(13(19)20)5-9(7)14(21)22/h1-2,5,8,12H,3-4H2,(H,15,16)(H,17,18)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBKHTRVUNPZEN-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.